molecular formula C14H17NOS B1385511 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine CAS No. 1040687-03-3

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine

Cat. No.: B1385511
CAS No.: 1040687-03-3
M. Wt: 247.36 g/mol
InChI Key: KQEXKIIYGMLAAG-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine typically involves the following steps:

    Formation of 2-(2-Methylphenoxy)ethanamine: This can be achieved by reacting 2-methylphenol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(2-methylphenoxy)ethanol. The alcohol is then converted to the corresponding amine using reagents like thionyl chloride followed by ammonia or an amine source.

    Thienylmethylation: The 2-(2-Methylphenoxy)ethanamine is then reacted with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced aromatic rings, Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)-N-(2-furylmethyl)-1-ethanamine: Similar structure but with a furan ring instead of a thiophene ring.

    2-(2-Methylphenoxy)-N-(2-pyridylmethyl)-1-ethanamine: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-(2-Methylphenoxy)-N-(2-benzyl)-1-ethanamine: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is unique due to the presence of both a methylphenoxy group and a thienylmethyl group. This combination of aromatic and heterocyclic structures provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-12-5-2-3-7-14(12)16-9-8-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEXKIIYGMLAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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